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molecular formula C8H5F2NO4 B1428778 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid CAS No. 770719-22-7

2-(2,5-Difluoro-4-nitrophenyl)acetic Acid

Cat. No. B1428778
M. Wt: 217.13 g/mol
InChI Key: TVRVWDBXMJDAKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09056859B2

Procedure details

To a solution of (2,5-difluoro-4-nitrophenyl)acetic acid (440 mg, 2.03 mmol) in 20 ml of EtOAc was added HOAc (121 mg, 2.03 mmol) and 200 mg of Pd/C was stirred at room temperature under H2 atmosphere for 3 hours. The reaction mixture was filtrated and concentrated to give (4-amino-2,5-difluorophenyl)acetic acid.
Quantity
440 mg
Type
reactant
Reaction Step One
Name
Quantity
121 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[C:5]([F:11])=[CH:4][C:3]=1[CH2:12][C:13]([OH:15])=[O:14].CC(O)=O>CCOC(C)=O.[Pd]>[NH2:8][C:6]1[C:5]([F:11])=[CH:4][C:3]([CH2:12][C:13]([OH:15])=[O:14])=[C:2]([F:1])[CH:7]=1

Inputs

Step One
Name
Quantity
440 mg
Type
reactant
Smiles
FC1=C(C=C(C(=C1)[N+](=O)[O-])F)CC(=O)O
Name
Quantity
121 mg
Type
reactant
Smiles
CC(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under H2 atmosphere for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=CC(=C(C=C1F)CC(=O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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